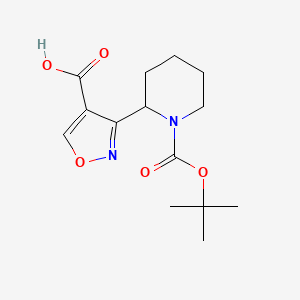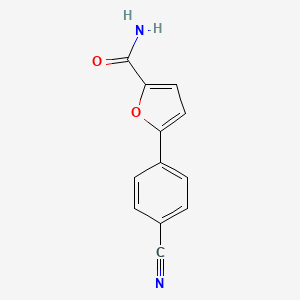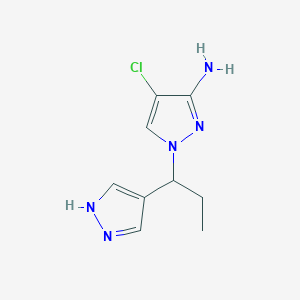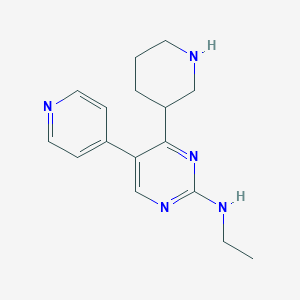![molecular formula C10H12N2O2 B11814010 3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11814010.png)
3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminopropil)benzo[d]oxazol-2(3H)-ona es un compuesto que pertenece a la familia de las benzoxazoles. Las benzoxazoles son compuestos heterocíclicos que contienen un anillo de benceno fusionado a un anillo de oxazol. Estos compuestos son conocidos por sus diversas actividades farmacológicas y se utilizan ampliamente en la química medicinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-Aminopropil)benzo[d]oxazol-2(3H)-ona normalmente implica la reacción de 2-aminofenol con un derivado de ácido carboxílico adecuado en condiciones ácidas o básicas. Un método común implica la ciclación de 2-aminofenol con un ácido carboxílico en presencia de un agente deshidratante como el oxicloruro de fósforo .
Métodos de producción industrial
La producción industrial de derivados de benzoxazol a menudo implica reacciones a gran escala utilizando reactores automatizados. El proceso incluye la purificación del producto final mediante recristalización o cromatografía para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-Aminopropil)benzo[d]oxazol-2(3H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los reactivos como los halógenos o los agentes alquilantes se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir varios derivados de benzoxazol sustituidos .
Aplicaciones Científicas De Investigación
3-(2-Aminopropil)benzo[d]oxazol-2(3H)-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en la producción de polímeros y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Aminopropil)benzo[d]oxazol-2(3H)-ona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios . Las dianas moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos similares
2-(2-Aminofenil)benzoxazol: Otro derivado de benzoxazol con propiedades farmacológicas similares.
2-(2-Hidroxifenil)benzoxazol: Conocido por su actividad antimicrobiana.
2-(2-Metilfenil)benzoxazol: Se estudia por su posible uso en la producción de polímeros.
Singularidad
3-(2-Aminopropil)benzo[d]oxazol-2(3H)-ona es único debido a sus características estructurales específicas, que confieren actividades biológicas distintas. Su grupo aminopropil permite interacciones específicas con dianas biológicas, lo que lo convierte en un compuesto valioso en química medicinal .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(2-aminopropyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-7(11)6-12-8-4-2-3-5-9(8)14-10(12)13/h2-5,7H,6,11H2,1H3 |
Clave InChI |
VVJNUGXBLLOXAG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2OC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)



![5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11813969.png)

![2-(Aminomethyl)benzo[d]thiazol-6-ol](/img/structure/B11813981.png)


![2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid](/img/structure/B11813998.png)

